Welcome to the BenchChem Online Store!
molecular formula C15H14ClN B8710455 9-(3-Chloropropyl)-9h-carbazole CAS No. 96576-84-0

9-(3-Chloropropyl)-9h-carbazole

Cat. No. B8710455
M. Wt: 243.73 g/mol
InChI Key: UGBPRCATQAWIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07176322B2

Procedure details

9-(3-chloropropyl)carbazole (2.5 g, 10 mmol) was dissolved in acetonitrile (50 mL) in a pressure tube and dimethylamine hydrochloride (12.2 g, 150 mmol, followed by K2CO3 (20.8 g, 150 mmol) and potassium iodide (0.2 g, 1 mmol) were added and the mixture was stirred at room temperature for 7 days, then filtered and the filtrate concentrated in vacuo. The crude was purified by column chromatography (eluting with 5% methanol in dichloromethane) to afford 1.87 g of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20.8 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]1[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2.Cl.[CH3:19][NH:20][CH3:21].C([O-])([O-])=O.[K+].[K+].[I-].[K+]>C(#N)C>[CH3:19][N:20]([CH2:2][CH2:3][CH2:4][N:5]1[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH3:21] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCCCN1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
20.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0.2 g
Type
reactant
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (eluting with 5% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
CN(C)CCCN1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.